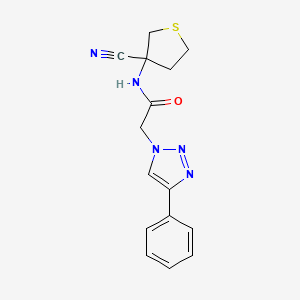
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a thiolane ring, a cyano group, a phenyl ring, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiolane Ring: Starting with a suitable diene and a thiol, the thiolane ring can be formed via a cycloaddition reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving an azide and an alkyne.
Coupling of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Final Coupling to Form the Acetamide: The final step involves coupling the intermediate with an acetamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiolane or triazole rings.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to metal ions or other biomolecules, while the cyano group might be involved in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
N-(3-cyanothiolan-3-yl)-2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(3-cyanothiolan-3-yl)-2-(4-ethyl-1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of the phenyl ring, which can enhance its interactions with aromatic systems and potentially improve its biological activity compared to similar compounds with alkyl groups.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-10-15(6-7-22-11-15)17-14(21)9-20-8-13(18-19-20)12-4-2-1-3-5-12/h1-5,8H,6-7,9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZJZHNKZYXRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














